(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide

Catalog No.
S3189551
CAS No.
518018-81-0
M.F
C21H22N4O
M. Wt
346.434
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-...

CAS Number

518018-81-0

Product Name

(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide

IUPAC Name

3-(benzimidazol-1-yl)-2-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide

Molecular Formula

C21H22N4O

Molecular Weight

346.434

InChI

InChI=1S/C21H22N4O/c1-16(12-18-8-4-3-5-9-18)13-23-24-21(26)17(2)14-25-15-22-19-10-6-7-11-20(19)25/h3-13,15,17H,14H2,1-2H3,(H,24,26)/b16-12+,23-13+

InChI Key

BCKWHHDZBSIVAP-XSDFDVSCSA-N

SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC(=CC3=CC=CC=C3)C

solubility

not available

The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a complex organic molecule characterized by a hydrazide functional group and a substituted benzimidazole moiety. Its structure features a hydrazine linkage connecting a benzimidazole ring to an allylidene derivative, which contributes to its potential biological activity. The presence of multiple functional groups in this compound suggests diverse reactivity and the possibility of engaging in various chemical interactions.

, including:

  • Condensation Reactions: The formation of the hydrazide involves the condensation of an acid derivative with hydrazine.
  • Nucleophilic Substitution: The nitrogen atoms in the hydrazide may serve as nucleophiles, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, potentially leading to derivatives with enhanced biological properties.

These reactions can be facilitated through various catalytic strategies, including acid-base catalysis or using transition metal catalysts to enhance selectivity and yield.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. Compounds containing benzimidazole and hydrazide functionalities have been reported to exhibit:

  • Antimicrobial Properties: Many similar compounds show effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Anti-inflammatory Effects: Certain studies indicate that related compounds can inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. Common methods include:

  • One-Pot Synthesis: This method enables the combination of all reactants in a single reaction vessel, minimizing purification steps.
  • Divergent Synthesis: Starting from a common intermediate, different pathways can lead to various derivatives, enhancing structural diversity.
  • Flow Chemistry: Continuous flow reactors can improve reaction control and scalability for larger syntheses.

These methods are advantageous due to their efficiency and reduced environmental impact compared to traditional multi-step synthesis.

This compound has potential applications in:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The unique properties of such compounds may be harnessed in creating advanced materials with specific functionalities.
  • Biochemical Research: It can serve as a probe or tool in studying biological processes due to its ability to interact with various biomolecules.

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques used include:

  • Molecular Docking Studies: Computational methods simulate interactions at the molecular level, predicting binding modes and affinities.
  • In Vitro Assays: Laboratory tests assess the biological activity against cell lines or isolated proteins, providing empirical data on efficacy.
  • Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the structure affect biological activity helps optimize lead compounds for drug development.

Several compounds share structural similarities with (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide, including:

  • Benzimidazole Derivatives: Known for their broad-spectrum antimicrobial and anticancer activities.
  • Hydrazones: These compounds often exhibit significant biological activities, including anti-inflammatory and antitumor effects.
  • Phenylallyl Derivatives: Compounds containing phenylallyl groups are recognized for their potential as therapeutic agents due to their diverse pharmacological profiles.
Compound NameStructure FeaturesBiological Activity
Benzimidazole DerivativeContains benzimidazole ringAntimicrobial, Anticancer
HydrazoneHydrazine linkageAnti-inflammatory, Antitumor
Phenylallyl DerivativePhenylallyl moietyDiverse pharmacological effects

The uniqueness of (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide lies in its specific combination of functionalities that may enhance its binding properties and biological efficacy compared to these similar compounds. This complexity allows for tailored interactions with biological targets, potentially leading to innovative therapeutic applications.

XLogP3

3.6

Dates

Last modified: 08-18-2023

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